REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])#[N:2].[C:10](O)(=O)[CH3:11].[C:14]([O-])(=O)C.[NH4+]>CC(C)=O.[C].[Pd]>[C:1]([CH:3]([CH:10]([CH3:11])[CH3:14])[C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])#[N:2] |f:2.3,5.6|
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Name
|
|
Quantity
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51.6 g
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Type
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reactant
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Smiles
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C(#N)CC(=O)NC(=O)N
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Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
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516 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
palladium carbon
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Quantity
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4.1 g
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Type
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catalyst
|
Smiles
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[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed
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Type
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TEMPERATURE
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Details
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under heating
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Type
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DISSOLUTION
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Details
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to dissolve an insoluble matter
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Type
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FILTRATION
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Details
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the catalyst was filtered off
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Type
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CONCENTRATION
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Details
|
The obtained filtrate was concentrated to a half, and water (258 ml)
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Type
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ADDITION
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Details
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was added to the filtrate
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Type
|
CUSTOM
|
Details
|
precipitation of crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)NC(=O)N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 889.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |